N-(4-ethoxyphenyl)-2-hydroxyacetamide

Description

The exact mass of the compound N-(4-ethoxyphenyl)-2-hydroxyacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-ethoxyphenyl)-2-hydroxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-hydroxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

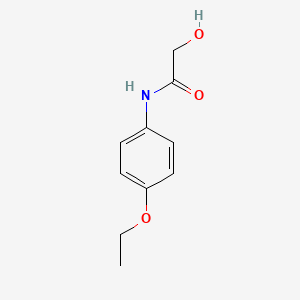

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHYRDNSIRHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177041 | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22521-79-5 | |

| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(4-ethoxyphenyl)-2-hydroxyacetamide CAS number 22521-79-5

Technical Whitepaper: N-(4-ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol)

CAS Number: 22521-79-5 Synonyms: Fenacetinol, p-Ethoxyglycolanilide, 2-Hydroxyphenacetin, N-(4-Ethoxyphenyl)glycolamide. Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol [1]

Part 1: Executive Summary & Chemical Identity

N-(4-ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol) is a structural analogue of the analgesic Phenacetin and a close relative of Paracetamol (Acetaminophen). Historically significant as a metabolite of Phenacetin, it represents a critical "safety branch" in the metabolic pathway of p-phenetidine derivatives. Unlike the hepatotoxic N-hydroxylated metabolites responsible for the withdrawal of Phenacetin, Fenacetinol (C-hydroxylated at the acetyl group) exhibits a non-mutagenic profile while retaining analgesic properties.

This guide details the synthesis, metabolic significance, and analytical profiling of Fenacetinol, serving as a reference for medicinal chemists and toxicologists studying analgesic metabolism and impurity profiling.

Physicochemical Profile[2][3][4][5][6][7]

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic nature observed in high purity. |

| Melting Point | 102 – 104 °C | Distinct from Phenacetin (134 °C). |

| Solubility | Soluble in Ethanol, DMSO, Methanol | Sparingly soluble in cold water; soluble in hot water. |

| pKa | ~13.0 (Amide NH) | Weakly acidic due to the α-hydroxyl group. |

| LogP | ~0.75 | Lower lipophilicity than Phenacetin (1.58). |

Part 2: Synthesis & Production Protocols

While Fenacetinol is a metabolite, research standards require high-purity synthetic material. The most robust laboratory synthesis avoids direct condensation of glycolic acid (which can lead to polymerization) and instead utilizes the Chloroacetyl Chloride Route .

Method A: The Chloroacetyl Chloride Route (Primary Protocol)

This two-step sequence ensures regioselectivity and high yield.

Reaction Scheme:

-

Acylation: p-Phenetidine + Chloroacetyl chloride → N-(4-ethoxyphenyl)-2-chloroacetamide.

-

Hydrolysis: Substitution of the chloride with a hydroxyl group using Sodium Formate or Acetate, followed by hydrolysis.

Step-by-Step Protocol:

Step 1: Synthesis of Intermediate (Chloro-analogue)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve 13.7 g (0.1 mol) of p-phenetidine in 150 mL of Dichloromethane (DCM) containing 12 g of Triethylamine (base scavenger). Cool to 0°C.

-

Addition: Dropwise add 11.3 g (0.1 mol) of Chloroacetyl chloride over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, then with saturated NaHCO₃. Dry over MgSO₄ and evaporate to yield the chloro-intermediate (Solid, MP: ~115°C).

Step 2: Hydrolysis to Fenacetinol

-

Substitution: Suspend the chloro-intermediate (10 g) in 100 mL of water containing 15 g of Sodium Formate .

-

Reflux: Heat the mixture to reflux (100°C) for 4-6 hours. The formate ester is formed transiently and hydrolyzes in situ or requires a mild base treatment (1M NaOH) depending on pH.

-

Isolation: Cool the solution to 4°C. The product, N-(4-ethoxyphenyl)-2-hydroxyacetamide, will crystallize.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Yield: Expected yield ~75-80%.

Method B: Direct Amidation (Ethyl Glycolate)

Suitable for industrial flow chemistry setups.

-

Reagents: p-Phenetidine + Ethyl Glycolate.

-

Conditions: Heat neat or in high-boiling solvent (Xylene) at 140°C with a Dean-Stark trap to remove Ethanol.

-

Note: Requires high temperature; risk of oxidation of the phenetidine ring.

Part 3: Metabolic Context & Toxicology[6]

Understanding the position of Fenacetinol in the metabolic landscape is vital for drug safety assessment. Phenacetin toxicity is driven by N-hydroxylation, whereas Fenacetinol represents a detoxification or benign pathway.

Metabolic Pathway Diagram

Figure 1: Metabolic divergence of Phenacetin. Fenacetinol represents the C-hydroxylation pathway, distinct from the toxic N-hydroxylation route.

Toxicological Differentiation

-

Mutagenicity: Ames tests (Salmonella typhimurium TA100) have shown that Fenacetinol (2-hydroxyphenacetin) is non-mutagenic , whereas N-hydroxyphenacetin is a potent mutagen requiring metabolic activation.

-

Mechanism: The presence of the α-hydroxyl group on the acetyl chain increases polarity, facilitating rapid glucuronidation and excretion rather than bioactivation into reactive quinone imines.

Part 4: Analytical Profiling

For researchers identifying this compound in biological matrices or stability samples.

HPLC Method Parameters (Recommended):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Retention Time Logic:

-

Paracetamol (Most polar, elutes first).

-

Fenacetinol (Intermediate polarity due to -OH).

-

Phenacetin (Least polar, elutes last).

-

Mass Spectrometry (LC-MS/MS):

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]⁺ = 196.1 m/z.

-

Key Fragments:

-

138 m/z (Loss of glycolic moiety, formation of phenetidine ion).

-

110 m/z (Further loss of ethyl group).

-

References

-

Fischbach, T., & Lenk, W. (1985).[2] The metabolism of N-hydroxyphenacetin in vitro and in vivo. Xenobiotica. Link

-

Camus, A. M., et al. (1982). Species-specific activation of phenacetin into bacterial mutagens by hamster liver enzymes. Cancer Research. Link

-

PubChem Database. (2025). Compound Summary: N-(4-ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol). National Library of Medicine. Link

-

Boc Sciences. (2025).[3] Product Specification: CAS 22521-79-5.[1]

Sources

In-Depth Technical Guide on the Biological Activity of N-(4-ethoxyphenyl)glycolamide

For Distribution Among: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-ethoxyphenyl)glycolamide is a synthetic compound with a structure suggestive of potential biological activities, particularly in the realms of analgesia and anti-inflammatory action, due to its close resemblance to the well-known drug phenacetin. This guide provides a comprehensive overview of its synthesis, inferred biological activities based on structural analogs, and a prospective roadmap for its experimental evaluation. While direct research on N-(4-ethoxyphenyl)glycolamide is not extensively documented, this whitepaper synthesizes information from related compounds to build a predictive profile and propose detailed methodologies for its investigation.

Introduction and Rationale

N-(4-ethoxyphenyl)glycolamide belongs to the family of substituted anilides. Its core structure features a 4-ethoxyphenyl group linked to a glycolamide moiety. This arrangement is of significant interest to medicinal chemists due to its structural similarity to phenacetin (N-(4-ethoxyphenyl)acetamide), a once widely used analgesic and antipyretic. The key difference lies in the substitution of an acetyl group in phenacetin with a glycolamide group in the title compound.

The historical context of phenacetin, including its therapeutic efficacy and subsequent withdrawal due to toxicity concerns, provides a compelling rationale for the investigation of N-(4-ethoxyphenyl)glycolamide.[1] The glycolamide functional group may alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially offering a safer therapeutic window. This guide will explore the synthesis, potential biological activities, and a proposed research framework to elucidate the pharmacological profile of N-(4-ethoxyphenyl)glycolamide.

Synthesis and Chemical Properties

The synthesis of N-(4-ethoxyphenyl)glycolamide is conceptually straightforward, proceeding via the acylation of p-phenetidine (4-ethoxyaniline). p-Phenetidine is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and dyes.[2][3]

Synthetic Pathway

The most probable synthetic route involves the reaction of p-phenetidine with a glycolic acid derivative, such as chloroacetyl chloride, followed by hydrolysis. A more direct approach would be the coupling of p-phenetidine with glycolic acid using a suitable coupling agent.

Caption: Proposed synthetic pathways for N-(4-ethoxyphenyl)glycolamide.

Physicochemical Properties

While experimental data for N-(4-ethoxyphenyl)glycolamide is scarce, its properties can be predicted based on its structure. The presence of the ethoxy and amide groups suggests moderate lipophilicity. The glycolamide moiety introduces a hydroxyl group, which may increase its water solubility compared to phenacetin and provide a site for further metabolic modification.

Inferred Biological Activities and Mechanisms of Action

The biological activity of N-(4-ethoxyphenyl)glycolamide can be inferred from its structural similarity to phenacetin and other related compounds.

Analgesic and Anti-inflammatory Potential

Phenacetin and its primary metabolite, paracetamol (acetaminophen), exert their analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[4] It is hypothesized that N-(4-ethoxyphenyl)glycolamide may act through a similar mechanism.

Caption: Hypothesized mechanism of action via COX pathway inhibition.

Other Potential Activities

Derivatives of acetamide have been investigated for a range of biological activities, including antioxidant and antimicrobial effects.[5][6] Therefore, it is plausible that N-(4-ethoxyphenyl)glycolamide could exhibit a broader spectrum of activity.

Toxicological Considerations

The primary precursor, p-phenetidine, is known to have renal toxicity and is a possible mutagen.[7][8] The long-term use of phenacetin was associated with kidney damage.[1] A critical aspect of investigating N-(4-ethoxyphenyl)glycolamide will be to determine if the modification of the acetyl group to a glycolamide group mitigates these toxic effects. The metabolic fate of the compound will be a key determinant of its safety profile.

Proposed Experimental Workflows for Biological Characterization

A systematic approach is required to characterize the biological activity of N-(4-ethoxyphenyl)glycolamide. The following experimental workflows are proposed.

Sources

- 1. bookpremiumfree.com [bookpremiumfree.com]

- 2. p-Phenetidine (4-Ethoxyaniline) [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 8. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation and Characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide

This guide provides an in-depth technical overview of the methodologies and analytical techniques for the comprehensive structural elucidation and characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the synthesis, purification, and detailed spectroscopic and chromatographic analysis of this phenacetin-related compound.

Introduction

N-(4-ethoxyphenyl)-2-hydroxyacetamide, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol , is a derivative of phenacetin (N-(4-ethoxyphenyl)acetamide)[1]. Phenacetin itself was a widely used analgesic and antipyretic drug for nearly a century before being withdrawn from the market in many countries due to its carcinogenicity and potential for kidney damage[2][3]. As a result, the identification and characterization of its metabolites and related impurities, such as N-(4-ethoxyphenyl)-2-hydroxyacetamide, are of significant interest in pharmaceutical research and safety assessment.

The introduction of a hydroxyl group at the 2-position of the acetamide moiety in N-(4-ethoxyphenyl)-2-hydroxyacetamide significantly alters its polarity and potential for hydrogen bonding compared to phenacetin. This structural modification necessitates a thorough characterization to unequivocally confirm its identity and purity. This guide will detail a logical workflow for the synthesis and comprehensive analysis of this compound, providing both theoretical justifications for the chosen methods and practical, step-by-step protocols.

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyaniline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Intermediate Isolation: Concentrate the organic layer under reduced pressure to obtain the crude intermediate, N-(4-ethoxyphenyl)-2-acetoxyacetamide.

-

Hydrolysis: Dissolve the crude intermediate in methanol and add a 1M solution of sodium hydroxide (2 equivalents).

-

Deprotection: Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Final Workup and Purification: Neutralize the reaction mixture with 1M HCl. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide. This involves a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

The ¹H NMR spectrum of N-(4-ethoxyphenyl)-2-hydroxyacetamide is expected to show distinct signals corresponding to the different proton environments in the molecule. By comparing with the known spectrum of phenacetin[2][3], we can predict the chemical shifts for our target molecule. The key difference will be the presence of signals for the hydroxyl and adjacent methylene protons.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -CH₃ (ethoxy) | ~1.4 | Triplet | 3H | Similar to the ethoxy group in phenacetin[2][3]. |

| -OCH₂- (ethoxy) | ~4.0 | Quartet | 2H | Similar to the ethoxy group in phenacetin[2][3]. |

| -COCH₂- | ~4.1 | Singlet | 2H | Methylene protons adjacent to a carbonyl and a hydroxyl group. |

| -OH | Broad singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. | |

| Aromatic Protons | ~6.8 - 7.5 | Two Doublets | 4H | Characteristic of a 1,4-disubstituted benzene ring, similar to phenacetin[2][3]. |

| -NH- | ~8.0 | Singlet | 1H | Amide proton, chemical shift can be broad and solvent dependent. |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Prediction |

| -CH₃ (ethoxy) | ~15 | Similar to the ethoxy group in phenacetin. |

| -OCH₂- (ethoxy) | ~64 | Similar to the ethoxy group in phenacetin. |

| -COCH₂- | ~61 | Methylene carbon attached to a hydroxyl and a carbonyl group. |

| Aromatic C-H | ~115 - 122 | Aromatic carbons with attached protons. |

| Aromatic C-N | ~131 | Aromatic carbon attached to the nitrogen. |

| Aromatic C-O | ~156 | Aromatic carbon attached to the ethoxy group. |

| -C=O | ~170 | Carbonyl carbon of the amide. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(4-ethoxyphenyl)-2-hydroxyacetamide will be characterized by the presence of key vibrational bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3200 - 3500 | Broad |

| N-H (amide) | 3100 - 3300 | Medium, sharp |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (amide) | 1650 - 1680 | Strong, sharp |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ether) | 1200 - 1300 | Strong |

| C-N (amide) | 1200 - 1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For N-(4-ethoxyphenyl)-2-hydroxyacetamide (C₁₀H₁₃NO₃), the expected molecular weight is 195.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. Key fragmentation pathways would likely involve:

-

Loss of the hydroxyacetyl group: leading to a fragment corresponding to the 4-ethoxyaniline cation.

-

Cleavage of the ethoxy group: resulting in fragments from the loss of an ethyl or ethoxy radical.

-

Rearrangement reactions: common in molecules with multiple functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized N-(4-ethoxyphenyl)-2-hydroxyacetamide and for its quantification. A reverse-phase HPLC method would be most suitable for this compound.

Sources

A Comprehensive Technical Guide on the Potential Mechanism of Action of N-(4-ethoxyphenyl)-2-hydroxyacetamide

Abstract: N-(4-ethoxyphenyl)-2-hydroxyacetamide is a metabolite of the once-common analgesic and antipyretic drug, Phenacetin. Due to Phenacetin's withdrawal from the market over safety concerns, including nephrotoxicity and carcinogenicity, the pharmacological and toxicological profiles of its various metabolites are of significant interest to researchers in drug development and toxicology. This guide provides an in-depth exploration of the potential mechanisms of action of N-(4-ethoxyphenyl)-2-hydroxyacetamide. By leveraging its structural similarity to its parent compound, Phenacetin, and its primary active metabolite, Paracetamol (Acetaminophen), we will dissect hypothesized pharmacological targets and signaling pathways. This document synthesizes current knowledge, proposes testable hypotheses, and provides detailed experimental protocols for researchers aiming to elucidate the bioactivity of this compound. The narrative is structured to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and providing a robust framework for future investigation.

Section 1: Introduction and Chemical Profile

N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as 2-hydroxyacetophenetidine, is a recognized metabolite of Phenacetin (N-(4-ethoxyphenyl)acetamide).[1] Phenacetin itself was widely used as a pain reliever and fever reducer before its use was curtailed due to severe adverse effects.[2][3] The primary analgesic and antipyretic effects of Phenacetin are not from the parent drug but from its major active metabolite, Paracetamol (acetaminophen), formed via oxidative O-deethylation in the liver.[2][4]

The structure of N-(4-ethoxyphenyl)-2-hydroxyacetamide is unique in that it retains the 4-ethoxy group of Phenacetin while incorporating a hydroxyl group on the acetyl moiety. This structural feature distinguishes it from Paracetamol (which has a 4-hydroxy group) and the parent compound. This guide explores the hypothesis that its mechanism of action may be a hybrid of, or distinct from, known Phenacetin and Paracetamol pathways. Understanding its pharmacology is crucial for building a complete picture of Phenacetin's metabolic fate and biological effects.

Table 1: Chemical Properties of N-(4-ethoxyphenyl)-2-hydroxyacetamide

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| IUPAC Name | N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

| SMILES | CCOc1ccc(NC(=O)CO)cc1 | [5] |

| InChIKey | UJUHYRDNSIRHHG-UHFFFAOYSA-N | [5] |

Section 2: Metabolic Generation from Phenacetin

The biotransformation of Phenacetin is a complex process involving multiple enzymatic pathways, primarily occurring in the liver.[1] Key metabolic routes include oxidative de-ethylation, N-deacetylation, and ring hydroxylation.[1] The most significant pathway in terms of therapeutic effect is the O-deethylation to Paracetamol, which is then largely responsible for the analgesic effects.[2]

However, other metabolites are formed, some of which are implicated in Phenacetin's toxicity.[6][7] N-(4-ethoxyphenyl)-2-hydroxyacetamide (2-hydroxyacetophenetidine) has been identified as a urinary metabolite, often excreted as a glucuronide conjugate.[1] Its formation likely involves hydroxylation of the acetyl group of Phenacetin.

Caption: Metabolic pathways of Phenacetin.

Experimental Protocol: In Vitro Metabolic Profiling using Liver Microsomes

This protocol is designed to qualitatively and quantitatively analyze the metabolites of a parent compound, providing a self-validating system through the use of positive controls and specific enzyme inhibitors.

Objective: To identify and quantify the formation of N-(4-ethoxyphenyl)-2-hydroxyacetamide from Phenacetin using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Phenacetin (substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Reference standards: N-(4-ethoxyphenyl)-2-hydroxyacetamide, Paracetamol

-

LC-MS/MS system

Methodology:

-

Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

-

Incubation: In a microcentrifuge tube, add the HLM suspension (final protein concentration ~0.5 mg/mL) to the pre-warmed (37°C) master mix.

-

Initiation of Reaction: Add Phenacetin (final concentration 1-10 µM) to initiate the metabolic reaction. The choice of a low µM concentration ensures that enzyme kinetics are in the linear range.

-

Control Reactions:

-

Negative Control: Run a parallel reaction without the NADPH regenerating system. This validates that the metabolism is NADPH-dependent (i.e., P450-mediated).

-

Positive Control: Use a known CYP1A2 substrate (like Phenacetin itself) and confirm the formation of its expected major metabolite (Paracetamol).

-

-

Time Points: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to 2-3 volumes of ice-cold ACN with 0.1% formic acid. This stops the enzymatic reaction and precipitates the proteins.

-

Sample Processing: Vortex the quenched samples, then centrifuge at high speed (~14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites by comparing retention times and mass spectra to the reference standards.

Section 3: Hypothesized Pharmacological Targets and Mechanisms

Given its structural features, the mechanism of action of N-(4-ethoxyphenyl)-2-hydroxyacetamide can be hypothesized to involve pathways similar to those of Paracetamol.

Cyclooxygenase (COX) Inhibition

The analgesic action of Paracetamol is partly attributed to its inhibition of COX enzymes, which are responsible for prostaglandin synthesis.[8] Unlike traditional NSAIDs, Paracetamol's inhibition is weak in the peroxide-rich environment of inflammation, but it is more effective within the central nervous system (CNS), where peroxide levels are lower.[8] This explains its potent analgesic and antipyretic effects but weak anti-inflammatory activity.[8]

Hypothesis: N-(4-ethoxyphenyl)-2-hydroxyacetamide may act as a selective COX-2 inhibitor, similar to Paracetamol, potentially within the CNS. The presence of the ethoxy group could influence its lipophilicity and ability to cross the blood-brain barrier.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of N-(4-ethoxyphenyl)-2-hydroxyacetamide against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorescent probe (e.g., Amplex Red).

-

Heme cofactor.

-

Reaction buffer (e.g., Tris-HCl, pH 8.0).

-

Test compound: N-(4-ethoxyphenyl)-2-hydroxyacetamide.

-

Positive Controls: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor).

-

Negative Control: DMSO (vehicle).

Methodology:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

-

Compound Incubation: Add varying concentrations of the test compound (or controls) to the enzyme solutions in a 96-well plate. Incubate for a short period (~10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid. The peroxidase activity of COX will convert the probe into a detectable signal.

-

Signal Detection: Measure the fluorescent or colorimetric signal over time using a plate reader. The rate of signal generation is proportional to COX activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

-

The ratio of IC50 (COX-1 / COX-2) will determine the selectivity of the compound. This self-validating step ensures that the observed effect is specific and quantifiable.

-

Modulation of the Endocannabinoid and TRPV1 Systems

A significant portion of Paracetamol's analgesic effect is now understood to be mediated by its metabolite, AM404, which is formed in the brain.[8][9] AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[8][10] It also interacts with the endocannabinoid system, acting as a weak agonist for CB1 receptors and an inhibitor of the anandamide transporter.[8][10]

Hypothesis: N-(4-ethoxyphenyl)-2-hydroxyacetamide, due to its structural similarity to the p-aminophenol precursor of AM404, could either be metabolized into an AM404-like molecule or directly interact with these central targets.

Caption: Hypothesized central mechanism via TRPV1/Endocannabinoid systems.

Experimental Protocol: Cell-Based TRPV1 Activation Assay

Objective: To determine if N-(4-ethoxyphenyl)-2-hydroxyacetamide can activate the TRPV1 channel in a cellular context.

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

Test compound.

-

Positive Control: Capsaicin (potent TRPV1 agonist).

-

Negative Control/Antagonist: Capsazepine (TRPV1 antagonist).

Methodology:

-

Cell Plating: Plate the TRPV1-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C. The dye will fluoresce upon binding to intracellular calcium.

-

Washing: Gently wash the cells with HBSS to remove excess extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence for a few minutes.

-

Compound Addition: The instrument automatically adds solutions of the test compound at various concentrations.

-

Signal Detection: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates an influx of intracellular calcium, signifying channel activation.

-

Validation and Controls:

-

The positive control, capsaicin, should elicit a robust and rapid increase in fluorescence, validating that the assay system is working correctly.

-

To confirm that the activation is specifically through TRPV1, pre-incubate a set of wells with the antagonist capsazepine before adding the test compound. A significant reduction in the signal validates the target specificity.

-

-

Data Analysis: Calculate the increase in fluorescence over baseline for each concentration and determine the EC50 (the concentration that produces 50% of the maximal response).

Section 4: Potential Toxicological Profile

The primary reason for Phenacetin's withdrawal was its association with analgesic nephropathy and urothelial carcinoma.[2] This toxicity is linked to its metabolic activation. One pathway involves N-deacetylation to p-phenetidine, which is further metabolized to reactive species.[1] Another pathway, relevant to its Paracetamol metabolite, is the formation of the highly reactive N-acetyl-p-benzoquinone imine (NAPQI), which can deplete cellular glutathione and cause hepatotoxicity at high doses.[6][8]

Hypothesis: The metabolic fate of N-(4-ethoxyphenyl)-2-hydroxyacetamide is unknown. It is plausible that it could undergo biotransformation to form its own set of reactive intermediates, potentially through pathways involving the ethoxy group or the aromatic ring. Therefore, assessing its potential for cytotoxicity is a critical first step.

Experimental Protocol: MTT Cytotoxicity Assay in HepG2 Cells

Objective: To assess the potential of N-(4-ethoxyphenyl)-2-hydroxyacetamide to induce cell death in a human liver cell line.

Materials:

-

HepG2 cells (human hepatoma cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Positive Control: Doxorubicin or another known cytotoxic agent.

-

Negative Control: Vehicle (e.g., DMSO).

Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(4-ethoxyphenyl)-2-hydroxyacetamide (and controls) for 24 or 48 hours.

-

MTT Addition: After the incubation period, remove the treatment media and add fresh media containing MTT. Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 (the concentration that causes 50% cell death). This provides a quantitative measure of the compound's cytotoxic potential.

-

Section 5: Summary and Future Research Directions

The potential mechanism of action for N-(4-ethoxyphenyl)-2-hydroxyacetamide is likely multifaceted, drawing from the known pharmacology of its parent compound, Phenacetin, and its major active metabolite, Paracetamol.

Table 2: Summary of Hypothesized Mechanisms and Required Investigations

| Hypothesized Mechanism | Key Molecular Target(s) | Suggested Primary Investigation |

| Central Analgesia/Antipyresis | Cyclooxygenase (COX-1/COX-2) | In Vitro COX Inhibition Assay |

| Central Neuromodulation | TRPV1, CB1/CB2 Receptors | Cell-Based Calcium Flux & Receptor Binding Assays |

| Peripheral Analgesia | Voltage-Gated Sodium Channels (Nav1.7/1.8) | Electrophysiology (Patch-Clamp) Studies |

| Toxicity | Cellular Macromolecules (via reactive metabolites) | In Vitro Cytotoxicity & Reactive Metabolite Screening |

Future Research Directions:

-

In-depth Metabolic Analysis: Conduct comprehensive studies in both human and animal models to fully characterize the metabolic pathways of N-(4-ethoxyphenyl)-2-hydroxyacetamide itself.

-

In Vivo Efficacy Studies: Evaluate the analgesic and antipyretic properties of the compound in established animal models (e.g., hot-plate test, tail-flick test, carrageenan-induced paw edema).

-

Blood-Brain Barrier Permeability: Quantify the ability of the compound to penetrate the CNS using in vitro models (e.g., PAMPA) or in vivo microdialysis. This is critical for validating hypothesized central mechanisms.

-

Head-to-Head Comparisons: Directly compare the potency and efficacy of N-(4-ethoxyphenyl)-2-hydroxyacetamide with Phenacetin, Paracetamol, and AM404 in the assays described above to understand its relative contribution to the overall pharmacological profile of Phenacetin.

By systematically pursuing these lines of inquiry, the scientific community can achieve a definitive understanding of the mechanism of action of N-(4-ethoxyphenyl)-2-hydroxyacetamide, contributing valuable knowledge to the fields of pharmacology, toxicology, and drug development.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phenacetin? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PHENACETIN - Pharmaceuticals - NCBI Bookshelf. Retrieved from [Link]

-

Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(9), x201121. Retrieved from [Link]

-

Wikipedia. (n.d.). AM404. Retrieved from [Link]

-

Stenutz, R. (n.d.). N-(4-ethoxyphenyl)-2-hydroxyacetamide. Retrieved from [Link]

-

Environment and Climate Change Canada & Health Canada. (2017, April). Draft Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Ethoxyphenyl)-N-hydroxyacetamide. Retrieved from [Link]

-

ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

-

Uppu, S. N., et al. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 35, 93-103. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Phenacetin. Retrieved from [Link]

-

Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. Semantic Scholar. Retrieved from [Link]

-

Mallet, C., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. National Center for Biotechnology Information. Retrieved from [Link]

-

Maatuf, Y., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. Retrieved from [Link]

Sources

- 1. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-ethoxyphenyl)-2-hydroxyacetamide [stenutz.eu]

- 6. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Paracetamol - Wikipedia [en.wikipedia.org]

- 9. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AM404 - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Solubility Profiling and Solvent Systems for N-(4-ethoxyphenyl)-2-hydroxyacetamide

Executive Summary

This technical guide provides an in-depth analysis of the solubility and solvent compatibility of N-(4-ethoxyphenyl)-2-hydroxyacetamide (CAS: 539-08-2), commonly known as N-Glycolyl-p-phenetidine .

This molecule is a critical oxidative metabolite of Phenacetin and is directly implicated in phenacetin-induced nephrotoxicity (analgesic nephropathy) and methemoglobinemia. Unlike its parent compound, the presence of the

Physicochemical Characterization & Structural Logic[1]

To accurately predict solvent behavior, one must distinguish the target molecule from its parent (Phenacetin) and its isomer (N-Hydroxyphenacetin).

Structural Analysis

The molecule consists of a lipophilic p-ethoxyphenyl tail and a polar glycolamide head group.

-

Parent: Phenacetin (

-(4-ethoxyphenyl)acetamide) -

Target:

-Glycolyl-p-phenetidine (

Comparative Properties Table

Data synthesized from calculated properties and comparative analysis of glycolanilide derivatives.

| Property | Phenacetin (Parent) | Target: N-Glycolyl-p-phenetidine | Impact of Modification |

| Formula | +1 Oxygen atom | ||

| MW | 179.22 g/mol | 195.22 g/mol | Increased mass |

| LogP (Calc) | ~1.58 | ~0.8 - 1.1 | Increased hydrophilicity |

| Water Solubility | 0.076 g/100 mL (25°C) | ~0.2 - 0.5 g/100 mL (Est.) | Enhanced by -OH group |

| pKa | ~2.2 (Amide) | ~13 (Alcohol), ~2 (Amide) | Amphipathic character |

| Melting Point | 134–136°C | ~102–104°C | Crystal lattice alteration |

Solubility Profile & Solvent Selection

The solubility of N-(4-ethoxyphenyl)-2-hydroxyacetamide is governed by the competition between the hydrophobic ethoxyphenyl ring and the hydrophilic glycolamide moiety.

Primary Solvent Systems

The following solvents are categorized by their utility in synthesis, extraction, and analysis.

Category A: High Solubility (Good Solvents)

Use for: Stock solution preparation, reaction medium.

-

DMSO (Dimethyl Sulfoxide): Excellent. Dissolves >50 mg/mL. Preferred for biological assays.

-

DMF (Dimethylformamide): Excellent.

-

Methanol / Ethanol: Good. Solubility increases significantly with temperature.

-

Acetone: Good.

-

Ethyl Acetate: Moderate to Good. Standard solvent for extracting this metabolite from aqueous biological matrices (urine/plasma).

Category B: Temperature-Dependent Solubility

Use for: Recrystallization and purification.[1]

-

Water:

-

Toluene: Poor cold, Moderate hot.

Category C: Non-Solvents

Use for: Precipitation (Anti-solvents) and washing.

-

Hexane / Heptane: Insoluble.[3][5] Used to wash away non-polar impurities (like unreacted p-phenetidine) from the crude solid.

Solubility Decision Tree (Visualization)

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol 3.1: Gravimetric Solubility Determination

Since literature values are sparse, use this self-validating protocol to determine exact solubility in your specific solvent batch.

-

Preparation: Dry the N-(4-ethoxyphenyl)-2-hydroxyacetamide standard in a desiccator over

for 24 hours to remove moisture. -

Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Shake/vortex at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate (e.g., 0.5 mL) in a tared vessel and weigh the residue.

-

Method B (HPLC): Dilute the filtrate 100x and inject into HPLC (see Section 4).

-

Protocol 3.2: Recrystallization (Purification)

Target Purity: >98%

-

Dissolve crude solid in boiling water (approx. 30 mL per gram of solid). If dissolution is incomplete, add Ethanol dropwise until clear.

-

Add activated charcoal (1% w/w) to remove colored oxidation products (phenetidine tars). Filter hot.

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Collect white needle-like crystals via vacuum filtration.

-

Critical Step: Wash the crystals with cold Hexane to remove any lipophilic parent drug (Phenacetin) trapped on the surface.

Analytical Methodology (HPLC)[9][10][11][12]

For the detection of this metabolite in the presence of Phenacetin, a Reverse Phase (RP) method is required. The hydroxyl group makes the target elute earlier than Phenacetin.

Method Parameters:

-

Column: C18 (Octadecylsilane), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: Acetonitrile (ACN).[8]

-

Isocratic Mode: 70% A / 30% B. (Adjust B up to 40% if retention is too long).

-

Detection: UV at 254 nm (Aromatic ring absorption).

-

Elution Order:

-

N-(4-ethoxyphenyl)-2-hydroxyacetamide (More Polar

Elutes First). -

Phenacetin (Less Polar

Elutes Later).

-

Biological Relevance & Metabolic Pathway[1]

Understanding the formation of this molecule explains why it is often found in mixtures with Phenacetin.

Figure 2: Metabolic pathway illustrating the oxidative transformation of Phenacetin.

Safety Note: This compound is a suspected nephrotoxin. Handle all powders in a fume hood and wear nitrile gloves. Unlike Phenacetin, the glycolyl derivative has specific reactivity toward renal proteins.

References

-

PubChem Compound Summary. "Phenacetin (CAS 62-44-2) and Derivatives." National Center for Biotechnology Information. [Link][11]

-

International Chemical Safety Cards (ICSC). "p-Phenetidine (CAS 156-43-4)." ILO/WHO.[2][6][12] [Link]

Sources

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Phenetidine [drugfuture.com]

- 4. Partial solubility parameters of poly(D,L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. ICSC 1720 - p-PHENETIDINE [inchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. padproject.nd.edu [padproject.nd.edu]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. N-(4-Ethoxyphenyl)-N-hydroxyacetamide | C10H13NO3 | CID 29539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ICSC 1720 - p-PHENETIDINE [inchem.org]

A Technical Guide to the Discovery and Synthesis of Novel Hydroxyacetamide Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and synthesis of novel hydroxyacetamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will move beyond a simple recitation of facts to provide a narrative grounded in the principles of medicinal chemistry, offering insights into the strategic decisions that guide the development of these promising molecules.

The Hydroxyacetamide Scaffold: A Privileged Motif in Drug Discovery

The hydroxyacetamide functional group (-NH-CO-CH₂-OH) is a key pharmacophore found in a growing number of biologically active compounds. Its ability to act as a potent zinc-binding group is central to its mechanism of action against a variety of metalloenzymes. This has led to the successful development of hydroxyacetamide-based drugs targeting enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and peptide deformylases.

The therapeutic landscape of hydroxyacetamide derivatives is broad, with applications in oncology, infectious diseases, and inflammatory conditions. A notable example is Vorinostat (SAHA), the first HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma, which features the characteristic hydroxyacetamide moiety. The clinical success of such compounds has spurred significant interest in the discovery of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Rational Design and Target Selection: A Mechanistic Approach

The journey to a novel therapeutic agent begins with a deep understanding of the biological target. For hydroxyacetamide derivatives, this typically involves metalloenzymes where a zinc ion is crucial for catalytic activity.

The Role of the Zinc-Binding Group

The hydroxyacetamide group coordinates with the zinc ion in the active site of the enzyme, effectively inhibiting its function. This interaction is a cornerstone of the inhibitory activity of these compounds. The design of novel derivatives often focuses on optimizing this interaction while simultaneously engaging with other binding pockets within the active site to enhance affinity and selectivity.

A General Workflow for Drug Discovery

The process of discovering and developing a novel hydroxyacetamide-based drug candidate is a multi-step process that requires a collaborative effort between chemists, biologists, and pharmacologists.

Caption: A generalized workflow for the discovery and development of novel drug candidates.

Synthetic Strategies for Hydroxyacetamide Derivatives: A Practical Guide

The synthesis of hydroxyacetamide derivatives can be accomplished through several reliable routes. The choice of a particular synthetic pathway often depends on the nature of the starting materials, the desired final structure, and scalability.

General Synthetic Scheme

A common and versatile approach to the synthesis of hydroxyacetamide derivatives involves the coupling of a carboxylic acid with O-(trimethylsilyl)hydroxylamine, followed by acylation with a suitable acid chloride or anhydride.

Caption: A representative synthetic scheme for the preparation of hydroxyacetamide derivatives.

Detailed Experimental Protocol: Synthesis of a Novel Hydroxyacetamide-based HDAC Inhibitor

This protocol describes the synthesis of a novel hydroxyacetamide derivative designed as a potent HDAC inhibitor.

Step 1: Synthesis of the Hydroxamic Acid Intermediate

-

To a solution of the starting carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

To the filtrate, add a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in methanol (0.5 M).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, DCM/methanol gradient) to afford the desired hydroxamic acid.

Step 2: Acylation of the Hydroxamic Acid

-

To a solution of the hydroxamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of the desired acid chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final hydroxyacetamide derivative.

Biological Evaluation: From In Vitro Assays to In Vivo Efficacy

The biological evaluation of novel hydroxyacetamide derivatives is a critical step in the drug discovery process. A tiered approach is typically employed, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays and, ultimately, in vivo studies in animal models.

In Vitro HDAC Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific HDAC enzyme.

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

-

Add the test compound (at various concentrations) and the recombinant human HDAC enzyme to the reaction buffer.

-

Incubate for 15 minutes at 30 °C.

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

Incubate the reaction for 60 minutes at 30 °C.

-

Stop the reaction by adding a developer solution containing a trypsin-like protease.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission ~360/460 nm).

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how chemical structure relates to biological activity. By systematically modifying different parts of the hydroxyacetamide molecule and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for optimal activity.

| Compound | Modification | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |

| 1 | Phenyl Cap Group | 15 | 3 | 5 |

| 2 | Naphthyl Cap Group | 8 | 2 | 4 |

| 3 | Biphenyl Cap Group | 5 | 1.5 | 3.3 |

| 4 | Phenyl Linker | 25 | 10 | 2.5 |

| 5 | Thiophene Linker | 18 | 5 | 3.6 |

Table 1: Illustrative SAR data for a series of novel hydroxyacetamide-based HDAC inhibitors.

Future Directions and Emerging Applications

The field of hydroxyacetamide derivatives continues to evolve, with ongoing research focused on several key areas:

-

Improving Selectivity: Designing isoform-selective inhibitors to minimize off-target effects and improve the therapeutic index.

-

Targeting Novel Metalloenzymes: Exploring the potential of hydroxyacetamide derivatives against other classes of metalloenzymes implicated in disease.

-

Combination Therapies: Investigating the synergistic effects of hydroxyacetamide-based drugs with other therapeutic agents.

-

Drug Delivery Systems: Developing novel formulations and delivery strategies to enhance the pharmacokinetic properties and tumor-targeting capabilities of these compounds.

The versatility of the hydroxyacetamide scaffold, coupled with a growing understanding of its interactions with biological targets, ensures that this class of compounds will remain a fertile ground for drug discovery for years to come.

References

-

Butler, M. S., Robertson, A. A., & Cooper, M. A. (2014). Natural product and natural product derived drugs in clinical trials. Natural Product Reports, 31(11), 1612-1661. [Link]

-

Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future Medicinal Chemistry, 4(4), 505-524. [Link]

In Silico Bioactivity Prediction of N-(4-ethoxyphenyl)-2-hydroxyacetamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of N-(4-ethoxyphenyl)-2-hydroxyacetamide. As a known metabolite of the former analgesic phenacetin, this molecule warrants a thorough computational evaluation to elucidate its potential pharmacological and toxicological profile. This document is structured to guide researchers, scientists, and drug development professionals through a robust, multi-faceted computational workflow, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies presented herein are grounded in established scientific principles and are designed to be self-validating, providing a reliable foundation for further experimental investigation.

Introduction: The Rationale for In Silico Investigation

N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as N-hydroxyphenacetin, is a human metabolite of phenacetin, a once widely-used analgesic and antipyretic drug.[1] While phenacetin itself was withdrawn from the market due to concerns over nephrotoxicity and carcinogenicity, its metabolites, including the major active metabolite paracetamol (acetaminophen), are of continued interest.[2][3] The analgesic effects of phenacetin are primarily attributed to its metabolic conversion to paracetamol, which is known to inhibit cyclooxygenase (COX) enzymes.[4][5] Given the structural similarity and metabolic relationship, it is plausible that N-(4-ethoxyphenyl)-2-hydroxyacetamide may also interact with biological targets associated with pain and inflammation, such as the COX enzymes.

In silico prediction methods offer a time- and cost-effective approach to explore the potential bioactivities and liabilities of chemical compounds before committing to resource-intensive laboratory synthesis and testing.[6][7] By leveraging computational models, we can generate hypotheses about a molecule's mechanism of action, predict its efficacy, and anticipate potential safety concerns. This guide will delineate a systematic in silico workflow to construct a comprehensive bioactivity profile for N-(4-ethoxyphenyl)-2-hydroxyacetamide.

A Multi-Pronged In Silico Investigative Workflow

A robust in silico assessment relies on the convergence of evidence from multiple computational techniques. Each method provides a unique perspective on the molecule's potential behavior, and together they form a more complete picture. Our investigation will proceed through three core stages: Molecular Docking, QSAR Modeling, and ADMET Prediction.

Figure 1: A high-level overview of the integrated in silico workflow for bioactivity prediction.

Part I: Target-Based Bioactivity Prediction via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[2] It allows for the exploration of binding modes and the estimation of binding affinity, providing insights into the potential for a molecule to modulate the protein's function.

Rationale for Target Selection: COX-1 and COX-2

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including the major metabolite of phenacetin (paracetamol), is the inhibition of cyclooxygenase (COX) enzymes.[4][8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a key role in inflammation and pain.[9][10] Therefore, COX-1 and COX-2 are logical primary targets for our molecular docking investigation of N-(4-ethoxyphenyl)-2-hydroxyacetamide.

| Target Protein | PDB ID | Rationale for Selection |

| Cyclooxygenase-1 (COX-1) | 6Y3C | Potential for off-target effects and side effects.[11] |

| Cyclooxygenase-2 (COX-2) | 1CX2 | Primary target for anti-inflammatory and analgesic activity.[9] |

Table 1: Selected Protein Targets for Molecular Docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.

Figure 2: Step-by-step workflow for the molecular docking protocol.

Step 1: Protein Preparation

-

Obtain Protein Structure: Download the crystal structures of human COX-1 (PDB ID: 6Y3C) and murine COX-2 (PDB ID: 1CX2) from the RCSB Protein Data Bank.[9][11]

-

Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[12][13]

-

Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds with the ligand.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[4]

Step 2: Ligand Preparation

-

Obtain Ligand Structure: Obtain the SMILES string for N-(4-ethoxyphenyl)-2-hydroxyacetamide from a chemical database like PubChem.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy conformation.

-

Add Hydrogens and Assign Charges: Add polar hydrogens and assign Gasteiger charges to the ligand.

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save as PDBQT: Save the prepared ligand in the PDBQT file format.[12]

Step 3: Docking Simulation

-

Define the Binding Site: Define a grid box that encompasses the active site of the target protein. For COX-1 and COX-2, this will be the cyclooxygenase channel. The coordinates of the known binding site can be determined from the position of the co-crystallized ligand in the original PDB file.

-

Run AutoDock Vina: Execute the AutoDock Vina program, providing the prepared protein and ligand PDBQT files and the grid box parameters as input.

Step 4: Analysis of Results

-

Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

-

Binding Pose: Analyze the predicted binding pose of the ligand within the active site. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues using software like PyMOL or Discovery Studio.[9]

-

Interaction Analysis: Identify the key amino acid residues involved in the interaction with the ligand. Compare these interactions with those of known inhibitors of COX enzymes.

Part II: Ligand-Based Bioactivity Prediction via QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity.[14] By building a mathematical model, we can predict the activity of new or untested compounds.

Rationale and Application

A QSAR model for analgesic activity can be developed to predict the potential of N-(4-ethoxyphenyl)-2-hydroxyacetamide as an analgesic. This requires a dataset of structurally diverse compounds with experimentally determined analgesic activity.

Sources

- 1. sites.ualberta.ca [sites.ualberta.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 6. SwissADME [swissadme.ch]

- 7. m.youtube.com [m.youtube.com]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. m.youtube.com [m.youtube.com]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

The Metabolic Relationship Between Phenacetin and N-(4-ethoxyphenyl)-2-hydroxyacetamide: A Technical Guide

Introduction: Deconstructing a Metabolic Link with Toxicological Significance

For decades, phenacetin (N-(4-ethoxyphenyl)acetamide) was a widely used analgesic and antipyretic, valued for its efficacy in pain and fever relief.[1] However, its clinical use was terminated in many countries due to severe adverse effects, including nephropathy and carcinogenicity.[2] The key to understanding phenacetin's toxicity lies in its complex in vivo biotransformation. This guide provides an in-depth exploration of the relationship between phenacetin and one of its critical metabolites, N-(4-ethoxyphenyl)-2-hydroxyacetamide, more commonly known as N-hydroxyphenacetin. This document will dissect their metabolic connection, the toxicological implications of this biotransformation, and the analytical methodologies required for their study.

The Core Relationship: Metabolic N-Hydroxylation

The primary relationship between phenacetin and N-(4-ethoxyphenyl)-2-hydroxyacetamide is that of a parent drug and its metabolite. N-(4-ethoxyphenyl)-2-hydroxyacetamide (N-hydroxyphenacetin) is a product of the N-hydroxylation of phenacetin, a metabolic pathway mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] While the major metabolic pathway of phenacetin is O-deethylation to form the analgesic acetaminophen (paracetamol), the N-hydroxylation pathway, though minor, is of paramount toxicological importance.[4]

The metabolic fate of phenacetin is diverse, leading to the formation of several metabolites. The two principal initial pathways are:

-

O-Deethylation: This is the major pathway, catalyzed primarily by CYP1A2, which converts phenacetin to acetaminophen. Acetaminophen is responsible for the majority of phenacetin's analgesic and antipyretic effects.[5]

-

N-Hydroxylation: A smaller fraction of phenacetin undergoes N-hydroxylation to form N-hydroxyphenacetin. This reaction is also catalyzed by cytochrome P450 enzymes.[3] It is this metabolite that is a precursor to reactive species implicated in phenacetin's toxicity.

Further metabolic steps involve the conjugation of these primary metabolites to facilitate excretion. However, N-hydroxyphenacetin can also undergo further biotransformation to form highly reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage, mutations, and tissue necrosis, which are the underlying causes of phenacetin-induced kidney damage and cancer.[3]

Metabolic Pathways of Phenacetin

Caption: Metabolic pathways of phenacetin, highlighting the major O-deethylation route to acetaminophen and the minor but toxicologically significant N-hydroxylation route to N-(4-ethoxyphenyl)-2-hydroxyacetamide (N-hydroxyphenacetin).

Toxicological Implications of N-Hydroxyphenacetin Formation

The formation of N-hydroxyphenacetin is a critical initiating step in the cascade of events leading to phenacetin-induced toxicity. Chronic consumption of phenacetin was linked to analgesic nephropathy, a form of chronic kidney disease characterized by papillary necrosis and interstitial nephritis, as well as tumors of the urinary tract.[6]

The proposed mechanism for this toxicity involves the metabolic activation of N-hydroxyphenacetin into reactive intermediates. Following its formation, N-hydroxyphenacetin can be conjugated with glucuronic acid or sulfate. The sulfate conjugate, in particular, is unstable and can rearrange to form a reactive electrophile. This electrophile can then bind to cellular macromolecules, leading to cell death and mutations.

The chain of events can be summarized as follows:

-

N-hydroxylation of Phenacetin: Cytochrome P450 enzymes convert phenacetin to N-hydroxyphenacetin.

-

Conjugation: N-hydroxyphenacetin is conjugated with sulfate or glucuronic acid.

-

Formation of Reactive Intermediates: The sulfate conjugate of N-hydroxyphenacetin is unstable and rearranges to form a reactive arylating species.

-

Covalent Binding: The reactive intermediate covalently binds to cellular proteins and DNA.

-

Cellular Damage and Carcinogenesis: This binding leads to cellular dysfunction, necrosis (particularly in the renal papillae), and mutations that can initiate carcinogenesis.

Experimental Protocols

In Vitro Metabolism of Phenacetin to N-Hydroxyphenacetin using Rat Liver Microsomes

This protocol provides a framework for studying the N-hydroxylation of phenacetin in a controlled in vitro environment.

Objective: To demonstrate the formation of N-hydroxyphenacetin from phenacetin using rat liver microsomes and to quantify its production.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

Phenacetin

-

N-hydroxyphenacetin standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA) or ice-cold acetonitrile for reaction termination

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (final concentration 0.5-1.0 mg/mL) and the NADPH regenerating system in potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add phenacetin (from a stock solution in methanol or DMSO, final concentration typically 10-100 µM) to initiate the reaction. The final concentration of the organic solvent should be less than 1%.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA. This will precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.

Analytical Method: HPLC-UV for the Quantification of Phenacetin and N-Hydroxyphenacetin

This method describes a robust approach for the separation and quantification of the parent drug and its metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer such as phosphate buffer, pH adjusted). A typical starting point for method development could be a 30:70 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of phenacetin and N-hydroxyphenacetin in the same matrix as the samples (e.g., the supernatant from a blank microsomal incubation).

-

Sample Injection: Inject the prepared standards and the supernatant from the in vitro metabolism assay onto the HPLC system.

-

Data Analysis: Identify the peaks for phenacetin and N-hydroxyphenacetin based on their retention times compared to the standards. Quantify the amount of N-hydroxyphenacetin formed by integrating the peak area and comparing it to the standard curve.

Experimental Workflow

Caption: A generalized workflow for the in vitro metabolism of phenacetin and subsequent analysis by HPLC.

Synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide (N-Hydroxyphenacetin)

This protocol is adapted from the method described by Calder and Williams (1972).[7]

Objective: To synthesize N-hydroxyphenacetin from a suitable precursor.

Materials:

-

N-(4-ethoxyphenyl)hydroxylamine

-

Keten (generated in situ or from a cylinder)

-

Anhydrous diethyl ether

-

Aqueous sodium bicarbonate solution

-

Petroleum ether

-

Benzene

Procedure:

-

Preparation of N-(4-ethoxyphenyl)hydroxylamine: This precursor can be synthesized by the reduction of 4-nitrophenetole with zinc dust and ammonium chloride in an aqueous ethanol solution.

-

Acetylation with Keten: Dissolve the freshly prepared N-(4-ethoxyphenyl)hydroxylamine in anhydrous diethyl ether at room temperature.

-

Bubble one equivalent of keten gas through the solution. The reaction is typically rapid.

-

Extraction and Purification: After the reaction is complete, extract the ether solution with an aqueous sodium bicarbonate solution to isolate the acidic N-acetylhydroxylamine.

-

Acidify the aqueous extract and extract the product back into an organic solvent.

-

Dry the organic extract, evaporate the solvent, and recrystallize the crude product from a mixture of petroleum ether and benzene to obtain pure N-hydroxyphenacetin.

Data Presentation

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Metabolic Pathway | Primary Metabolite |

| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | O-Deethylation | Acetaminophen |

| N-(4-ethoxyphenyl)-2-hydroxyacetamide | C₁₀H₁₃NO₃ | 195.21 | N-Hydroxylation | Reactive Intermediates |

Conclusion